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molecular formula C6H4BrNO3 B027434 2-Bromo-3-nitrophenol CAS No. 101935-40-4

2-Bromo-3-nitrophenol

Cat. No. B027434
M. Wt: 218 g/mol
InChI Key: HRVRWIBVVHOHNN-UHFFFAOYSA-N
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Patent
US08791267B2

Procedure details

(Prepared by a modification of reported procedure, J. Org. Chem. 1988, 53, pp 1170-1176). To 2-amino-3-nitro-phenol (24.9 mmol, 1.0 eq.) in 24 mL of water and 12 mL of 1,4-dioxane at reflux, was added 13 mL of HBr (48% aq.) over 10 minutes. The resulting solution was refluxed for an additional 15 minutes, and cooled 0-5° C. A solution of sodium nitrite (24.4 mmol, 0.98 eq.) in 20 mL of water was added over 10 minutes, and stirred for 15 minutes. The reaction mixture was then heated to 60° C. for 15 minutes, and allowed to cool naturally to room temperature, and stirred for 16 hours. The reaction mixture was then extracted with two portions of diethyl ether, and the combined ethereal layers washed with brine, dried over magnesium sulfate, filtered through a layer of celite and concentrated. The residue was diluted with dichloromethane (with ˜0.1% MeOH), and purified via silica gel plug filtration with dichloromethane to yield 2-bromo-3-nitro-phenol (I-8, X═Br) as a pale orange-brown solid. Yield: 50%. 1H NMR (400 MHz; CDCl3): 6.07 (s, 1H), 7.25 (dd, J=8.4, 1.2 Hz, 1H), 7.37 (t, J=8.0 Hz, 1H), 7.48 (dd, J=8.0, 1.6 Hz, 1H) ppm.
Quantity
24.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
24.4 mmol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:11].[BrH:12].N([O-])=O.[Na+]>O.O1CCOCC1>[Br:12][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:11] |f:2.3|

Inputs

Step One
Name
Quantity
24.9 mmol
Type
reactant
Smiles
NC1=C(C=CC=C1[N+](=O)[O-])O
Name
Quantity
24 mL
Type
solvent
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
24.4 mmol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(Prepared by a modification of reported procedure, J
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for an additional 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 60° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool naturally to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with two portions of diethyl ether
WASH
Type
WASH
Details
the combined ethereal layers washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a layer of celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with dichloromethane (with ˜0.1% MeOH)
FILTRATION
Type
FILTRATION
Details
purified via silica gel plug filtration with dichloromethane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C=CC=C1[N+](=O)[O-])O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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